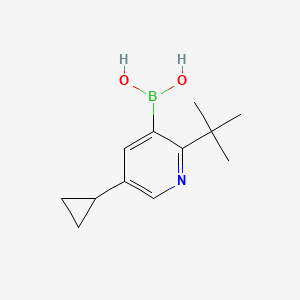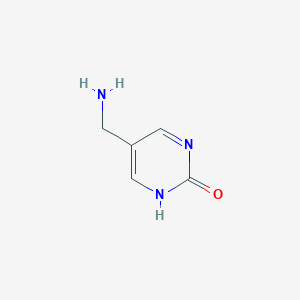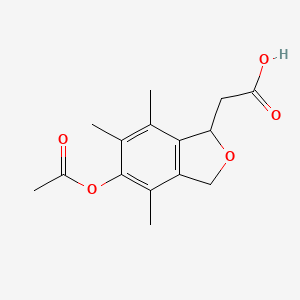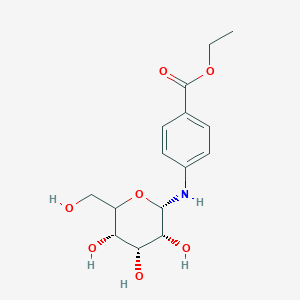
(23Z)-Delta5,23-Stigmastadienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(23Z)-Delta5,23-Stigmastadienol is a naturally occurring sterol found in various plant species. It is a member of the phytosterol family, which are plant-derived compounds structurally similar to cholesterol. Phytosterols are known for their beneficial effects on human health, particularly in lowering cholesterol levels and reducing the risk of cardiovascular diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (23Z)-Delta5,23-Stigmastadienol typically involves the extraction from plant sources followed by purification processes. One common method is the extraction from plant oils using organic solvents such as hexane or ethanol. The extracted sterols are then purified using chromatographic techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant materials such as soybean oil, corn oil, or other vegetable oils. The process includes saponification of the oils to release the sterols, followed by purification through crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(23Z)-Delta5,23-Stigmastadienol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sterol into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can produce saturated sterols from the unsaturated this compound.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the sterol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated sterols.
Substitution: Produces halogenated sterols.
Wissenschaftliche Forschungsanwendungen
(23Z)-Delta5,23-Stigmastadienol has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives.
Biology: Studied for its role in plant physiology and its effects on cell membranes.
Medicine: Investigated for its potential cholesterol-lowering effects and its role in reducing cardiovascular risk.
Industry: Used in the formulation of functional foods and dietary supplements aimed at lowering cholesterol levels.
Wirkmechanismus
The mechanism of action of (23Z)-Delta5,23-Stigmastadienol involves its incorporation into cell membranes, where it competes with cholesterol. This competition can lead to reduced cholesterol absorption in the intestines, thereby lowering overall cholesterol levels in the body. The molecular targets include enzymes involved in cholesterol metabolism and transport proteins in the intestinal lining.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beta-Sitosterol
- Campesterol
- Stigmasterol
Comparison
(23Z)-Delta5,23-Stigmastadienol is unique due to its specific double bond configuration at the 23rd position, which distinguishes it from other phytosterols like beta-sitosterol and campesterol. This unique structure may contribute to its specific biological activities and its effectiveness in lowering cholesterol levels.
Eigenschaften
Molekularformel |
C29H48O |
|---|---|
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(Z)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19-20,23-27,30H,7-8,11-18H2,1-6H3/b21-9-/t20?,23-,24-,25+,26-,27-,28-,29+/m0/s1 |
InChI-Schlüssel |
JNYKCGNCXSSXEF-NHNVCBFGSA-N |
Isomerische SMILES |
CC/C(=C/CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |
Kanonische SMILES |
CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)




![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088670.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)

